molecular formula C23H34O6 B13415014 20Beta-Dihydrocortisol 21-Acetate

20Beta-Dihydrocortisol 21-Acetate

Cat. No.: B13415014
M. Wt: 406.5 g/mol
InChI Key: VUUVQSSKKHJUHI-CGDAUVCTSA-N
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Description

20Beta-Dihydrocortisol 21-Acetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by the reduction of the 20-oxo group to a hydroxy group and the acetylation at the 21st position. It is a metabolite of cortisol identified in the urine of horses and humans, and its urinary excretion is increased in obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20Beta-Dihydrocortisol 21-Acetate typically involves the reduction of cortisol to 20Beta-Dihydrocortisol followed by acetylation. The reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) under mild conditions. The acetylation is then carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

20Beta-Dihydrocortisol 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

20Beta-Dihydrocortisol 21-Acetate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.

    Biology: Studied for its role in metabolic pathways and its excretion patterns in different physiological conditions.

    Medicine: Investigated for its potential use in non-invasive diagnostic tests for conditions like Cushing syndrome and Addison’s disease.

    Industry: Used in the development of corticosteroid-based pharmaceuticals.

Mechanism of Action

20Beta-Dihydrocortisol 21-Acetate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter regions of target genes. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20Beta-Dihydrocortisol 21-Acetate is unique due to its specific reduction and acetylation, which confer distinct biochemical properties and metabolic pathways compared to its parent compound and other derivatives .

Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-20,26-28H,4-9,11-12H2,1-3H3/t16-,17-,18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

VUUVQSSKKHJUHI-CGDAUVCTSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)O

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O)O

Origin of Product

United States

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